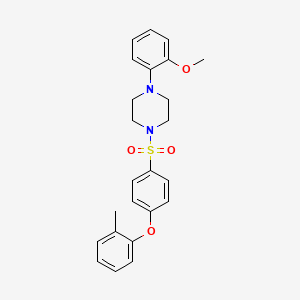
1-(2-Methoxyphenyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. This compound is also known as MTOPSP and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
MTOPSP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to have antitumor and anti-inflammatory properties. Several studies have shown that MTOPSP can inhibit the growth of cancer cells and reduce inflammation in animal models. MTOPSP has also been studied for its potential use as a diagnostic tool for cancer detection. Further research is needed to fully understand the potential applications of MTOPSP in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MTOPSP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a key role in the development of cancer and inflammation. By inhibiting their activity, MTOPSP may be able to prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
MTOPSP has been reported to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. MTOPSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, MTOPSP has been reported to have low toxicity in animal models, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTOPSP is its potential applications in the field of medicinal chemistry. It has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of MTOPSP is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on MTOPSP. One area of research could be the optimization of the synthesis method to improve yield and purity. Another area of research could be the development of new derivatives of MTOPSP with improved pharmacological properties. Further research is also needed to fully understand the mechanism of action of MTOPSP and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, MTOPSP is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its pharmacological properties and has been reported to have antitumor and anti-inflammatory properties. Further research is needed to fully understand the potential applications of MTOPSP in the field of medicinal chemistry.
Métodos De Síntesis
MTOPSP can be synthesized by reacting piperazine with 4-(o-tolyloxy)benzenesulfonyl chloride and 2-methoxyaniline. The reaction takes place in the presence of a base and a solvent such as dichloromethane. The product is then purified using column chromatography. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19-7-3-5-9-23(19)30-20-11-13-21(14-12-20)31(27,28)26-17-15-25(16-18-26)22-8-4-6-10-24(22)29-2/h3-14H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONNADEPRGVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
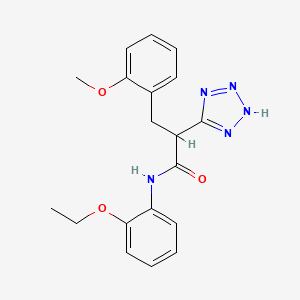
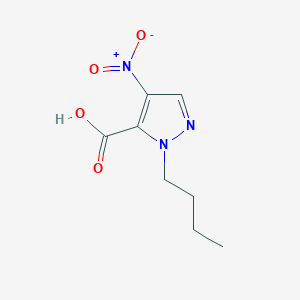
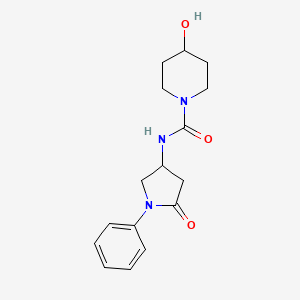
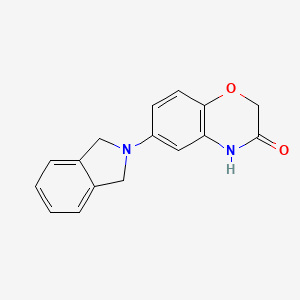
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)
![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)


